2,4-Dichloro-5-(chloromethyl)pyrimidine
Overview
Description
2,4-Dichloro-5-(chloromethyl)pyrimidine is a chemical compound with the molecular formula C5H3Cl3N2 and a molecular weight of 197.45 g/mol . It is a white to cream-colored solid with a melting point of 63-64°C and a boiling point of 90-100°C at 0.001 Torr . This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
It is known to be used in the preparation of fused pyrimidine compounds for the treatment of cancers associated with egfr and her2 mutations .
Mode of Action
It is known to undergo effective one-pot, regioselective double Suzuki coupling reaction to yield diarylated pyrimidines .
Result of Action
As an intermediate in the synthesis of certain cancer treatments, it may contribute to the therapeutic effects of these treatments .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
Biochemical Analysis
Biochemical Properties
2,4-Dichloro-5-(chloromethyl)pyrimidine plays a significant role in biochemical reactions, particularly in the synthesis of medicinally important compounds. It interacts with various enzymes and proteins, facilitating the formation of pyrimidine derivatives. These interactions are crucial for the compound’s role in inhibiting the expression and activities of certain inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . The nature of these interactions involves binding to specific active sites on the enzymes, leading to inhibition or modulation of their activities.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the expression of genes involved in inflammatory responses, thereby reducing inflammation . Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes, inhibiting their activity and thereby reducing the production of inflammatory mediators . This inhibition is achieved through the compound’s ability to fit into the enzyme’s active site, blocking substrate access and preventing the catalytic reaction. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under inert atmosphere and cold-chain transportation conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects by inhibiting inflammatory mediators and reducing inflammation . At higher doses, it may cause toxic or adverse effects, such as skin and eye irritation, respiratory irritation, and potential toxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into active metabolites. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biochemical activity . The specific enzymes and cofactors involved in these pathways are critical for understanding the compound’s metabolic fate and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function, as its interactions with biomolecules may vary depending on its subcellular environment
Preparation Methods
2,4-Dichloro-5-(chloromethyl)pyrimidine can be synthesized through several methods. One common synthetic route involves the chlorination of 5-methylpyrimidine using chlorine gas in the presence of a catalyst . The reaction conditions typically include a temperature range of 0-50°C and a reaction time of 1-2 hours . Industrial production methods often involve large-scale batch reactors with precise control over temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
2,4-Dichloro-5-(chloromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form substituted pyrimidines.
Oxidation Reactions: It can be oxidized to form corresponding pyrimidine oxides.
Reduction Reactions: It can be reduced to form 2,4-dichloro-5-methylpyrimidine.
Common reagents and conditions used in these reactions include solvents like ethanol and dioxane, catalysts such as palladium on carbon, and bases like sodium bicarbonate . Major products formed from these reactions include various substituted pyrimidines and pyrimidine derivatives .
Scientific Research Applications
2,4-Dichloro-5-(chloromethyl)pyrimidine has several scientific research applications:
Comparison with Similar Compounds
2,4-Dichloro-5-(chloromethyl)pyrimidine can be compared with other similar compounds such as:
2,4-Dichloropyrimidine: This compound is also used in the synthesis of medicinally important pyrimidines but lacks the chloromethyl group, which makes this compound more reactive in certain substitution reactions.
2,4-Dichloro-5-methylpyrimidine: This compound is similar but has a methyl group instead of a chloromethyl group, affecting its reactivity and applications.
The uniqueness of this compound lies in its chloromethyl group, which enhances its reactivity and makes it a valuable intermediate in the synthesis of various biologically active compounds .
Properties
IUPAC Name |
2,4-dichloro-5-(chloromethyl)pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl3N2/c6-1-3-2-9-5(8)10-4(3)7/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOODHWTRPYFIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)Cl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00544030 | |
Record name | 2,4-Dichloro-5-(chloromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00544030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7627-38-5 | |
Record name | 2,4-Dichloro-5-(chloromethyl)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7627-38-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloro-5-(chloromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00544030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dichloro-5-(chloromethyl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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